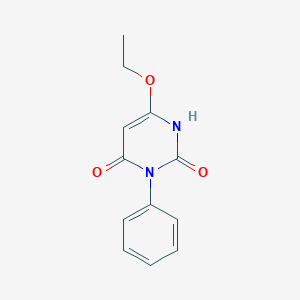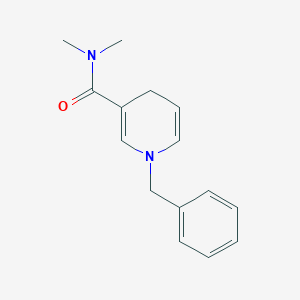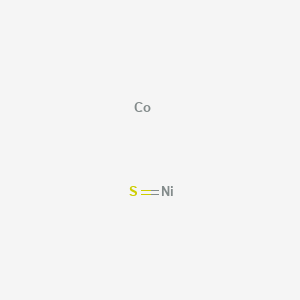
Cobalt--sulfanylidenenickel (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–sulfanylidenenickel (1/1) is a coordination compound that features a unique combination of cobalt and nickel atoms. This compound is of significant interest due to its potential applications in various fields, including energy storage, catalysis, and materials science. The presence of both cobalt and nickel in the compound allows it to exhibit unique chemical and physical properties that are not found in compounds containing only one of these metals.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt–sulfanylidenenickel (1/1) can be synthesized using various methods. One common approach is the hydrothermal synthesis method, which involves reacting cobalt and nickel salts with sulfur sources under high temperature and pressure conditions. For example, a mixture of cobalt nitrate, nickel nitrate, and thiourea can be heated in an autoclave at 180°C for 24 hours to produce the desired compound .
Industrial Production Methods
In an industrial setting, the production of cobalt–sulfanylidenenickel (1/1) may involve large-scale hydrothermal synthesis or other scalable methods such as chemical vapor deposition (CVD) or sol-gel processes. These methods allow for the controlled production of the compound with high purity and yield, making it suitable for various applications.
化学反应分析
Types of Reactions
Cobalt–sulfanylidenenickel (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand substitution reactions often involve the use of ligands such as ammonia, phosphines, or thiols under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or higher oxidation state complexes, while reduction may produce lower oxidation state species or elemental metals.
科学研究应用
Cobalt–sulfanylidenenickel (1/1) has a wide range of scientific research applications:
Energy Storage: The compound is used as an electrode material in supercapacitors and batteries due to its high conductivity and electrochemical stability.
Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Materials Science: The compound is used in the synthesis of advanced materials with unique magnetic, electronic, and optical properties.
Biomedicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
作用机制
The mechanism by which cobalt–sulfanylidenenickel (1/1) exerts its effects depends on its specific application:
Energy Storage: In supercapacitors, the compound facilitates rapid electron and ion transfer, enhancing energy storage capacity and efficiency.
Catalysis: The compound’s catalytic activity is attributed to the synergistic effects of cobalt and nickel, which provide multiple active sites for chemical reactions.
相似化合物的比较
Similar Compounds
Cobalt–sulfanylideneiron (1/1): Similar in structure but contains iron instead of nickel.
Nickel–sulfanylideneiron (1/1): Contains iron and nickel, but lacks cobalt.
Cobalt–sulfanylidenezinc (1/1): Contains zinc instead of nickel.
Uniqueness
Cobalt–sulfanylidenenickel (1/1) is unique due to the combination of cobalt and nickel, which imparts distinct electrochemical and catalytic properties. This combination allows for enhanced performance in applications such as energy storage and catalysis compared to compounds containing only one of these metals .
属性
CAS 编号 |
59217-83-3 |
|---|---|
分子式 |
CoNiS |
分子量 |
149.69 g/mol |
IUPAC 名称 |
cobalt;sulfanylidenenickel |
InChI |
InChI=1S/Co.Ni.S |
InChI 键 |
KAEHZLZKAKBMJB-UHFFFAOYSA-N |
规范 SMILES |
S=[Ni].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



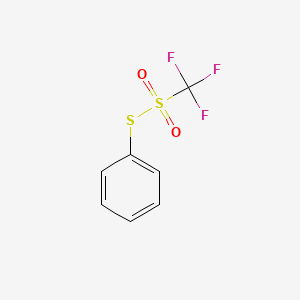
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
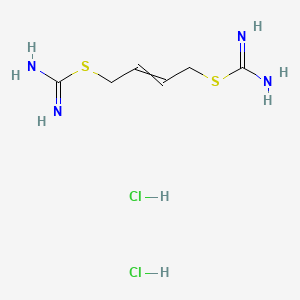
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
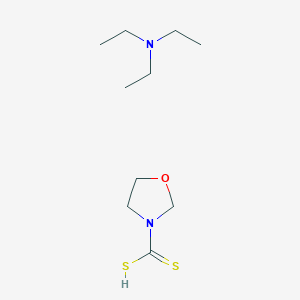
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)
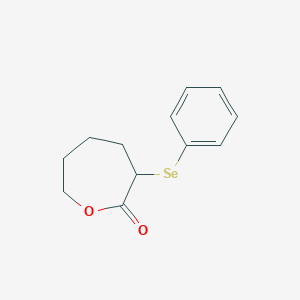
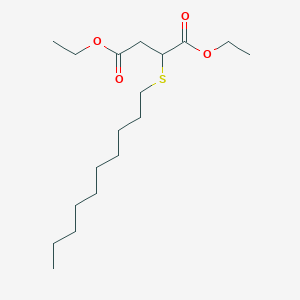
![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
